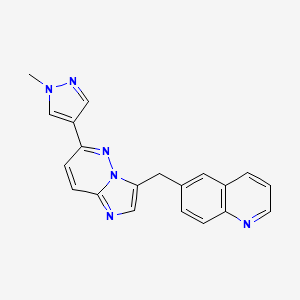

NVP-BVU972

Descripción general

Descripción

Aplicaciones Científicas De Investigación

NVP-BVU972 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición del receptor MET y sus vías de señalización descendentes.

Biología: Empleado en la investigación de biología celular y molecular para investigar el papel de MET en el crecimiento celular, la supervivencia y la metástasis.

Medicina: Explorado como un posible agente terapéutico para tratar los cánceres que exhiben señalización MET aberrante.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor MET y vías relacionadas

Mecanismo De Acción

NVP-BVU972 ejerce sus efectos mediante la inhibición selectiva del receptor MET, una tirosina quinasa receptora activada por el factor de crecimiento de hepatocitos. Al unirse al receptor MET, this compound evita su fosforilación y posterior activación de las vías de señalización descendentes involucradas en la proliferación celular, la supervivencia y la metástasis. Esta inhibición conduce a una reducción del crecimiento tumoral y la metástasis en modelos de cáncer .

Análisis Bioquímico

Biochemical Properties

NVP-BVU972 interacts with the Met kinase, a receptor for hepatocyte growth factor (HGF), and inhibits its activity . This interaction involves the binding of this compound to the Met kinase domain, with a key role played by the tyrosine residue at position 1230 (Y1230) .

Cellular Effects

This compound has been shown to inhibit the proliferation of cells expressing activated Met . It also inhibits HGF-stimulated activation of Met signaling, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Met kinase domain, inhibiting its activity . This inhibition affects the phosphorylation of Met, thereby altering gene expression and enzyme activation or inhibition within the cell .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit Met kinase activity, affecting the long-term cellular function

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available resources. Its interaction with the Met kinase suggests it may influence pathways involving this enzyme .

Subcellular Localization

Given its interaction with the Met kinase, it is likely that it localizes to areas where this enzyme is present .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de NVP-BVU972 implica múltiples pasos, comenzando con la preparación de intermedios clave. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propietarios y pueden variar dependiendo del fabricante .

Métodos de Producción Industrial

La producción industrial de this compound sigue protocolos estrictos para garantizar la alta pureza y el rendimiento. El proceso implica síntesis química a gran escala, purificación y medidas de control de calidad. El compuesto se produce típicamente en forma sólida y se almacena bajo condiciones controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

NVP-BVU972 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, alterando sus propiedades químicas.

Sustitución: This compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción a menudo involucran temperaturas controladas, niveles de pH y el uso de solventes para facilitar las transformaciones deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de this compound .

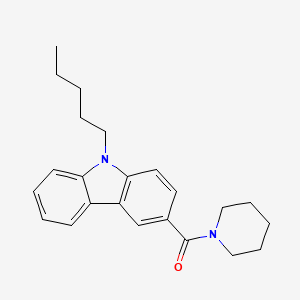

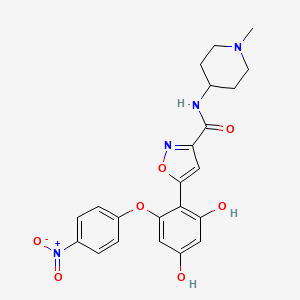

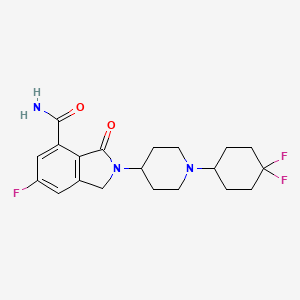

Comparación Con Compuestos Similares

NVP-BVU972 es único en su alta selectividad y potencia para el receptor MET. Compuestos similares incluyen:

JNJ-38877605: Otro inhibidor selectivo de MET en desarrollo clínico.

PF-04217903: Un inhibidor de MET con una selectividad y potencia similares.

SGX523: Un inhibidor de MET que se suspendió en desarrollo clínico.

Estos compuestos comparten mecanismos de acción similares, pero pueden diferir en sus modos de unión, eficacia y perfiles de seguridad. This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNPRCUHHDYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657890 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185763-69-2 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

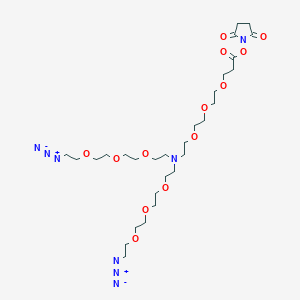

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?

A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []

Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?

A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.

Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?

A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []

Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?

A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.

- A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.

- Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)